molecular formula C10H11ClN2O3 B8364343 4-(3-Chloro-5-nitrophenyl)morpholine

4-(3-Chloro-5-nitrophenyl)morpholine

Cat. No.: B8364343
M. Wt: 242.66 g/mol
InChI Key: BBEOFLYUMJKIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-5-nitrophenyl)morpholine is an organic compound with the molecular formula C10H11ClN2O3 It is a derivative of benzene, featuring a chlorine atom, a morpholine ring, and a nitro group as substituents

Preparation Methods

The synthesis of 4-(3-Chloro-5-nitrophenyl)morpholine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of chlorobenzene to introduce the nitro group, followed by the substitution of the chlorine atom with a morpholine ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the nitration process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

4-(3-Chloro-5-nitrophenyl)morpholine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Chloro-5-nitrophenyl)morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-nitrophenyl)morpholine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The morpholine ring may also play a role in modulating the compound’s activity by influencing its binding to specific targets .

Comparison with Similar Compounds

4-(3-Chloro-5-nitrophenyl)morpholine can be compared with other similar compounds, such as:

    1-Chloro-3-nitrobenzene: Lacks the morpholine ring, making it less versatile in terms of chemical reactivity.

    1-Chloro-4-nitrobenzene: Similar structure but different substitution pattern, leading to different chemical properties.

    3-Morpholino-4-nitrobenzene:

Properties

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

4-(3-chloro-5-nitrophenyl)morpholine

InChI

InChI=1S/C10H11ClN2O3/c11-8-5-9(7-10(6-8)13(14)15)12-1-3-16-4-2-12/h5-7H,1-4H2

InChI Key

BBEOFLYUMJKIGD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-bromo-3-chloro-5-nitrobenzene (4.5 g, 19.03 mmol), morpholine (1.7 mL, 19.03 mmol), sodium tert-butoxide (3.11 g, 32.4 mmol), tris(dibenzylideneacetone)dipalladium (0) (0.87 g, 0.952 mmol), XPhos (0.91 g, 1.903 mmol), and toluene (40 mL) was stirred at 100° C. under nitrogen for 2 h, then filtered through Celite and concd. The resulting residue was partitioned between EtOAc and water, and the organic phase was washed with satd aqueous sodium bicarbonate and brine, dried over magnesium sulfate, and concd. Purification by column chromatography (silica; 0-25% EtOAc in hexanes) afforded 4-(3-chloro-5-nitrophenyl)morpholine as a yellow amorphous solid. Mass Spectrum (ESI) m/e=243.0 (M+1).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step One
Name
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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